An In-Depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzonitrile (CAS No. 261951-81-9)
An In-Depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzonitrile (CAS No. 261951-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzonitrile, a fluorinated aromatic building block of increasing importance in medicinal chemistry and drug discovery. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties and conformational constraints, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into the physicochemical properties, synthesis, applications, and safety considerations of this compound, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance a compound's pharmacological profile.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[2][3] Benzonitrile moieties are also versatile pharmacophores and synthetic handles. The specific regioisomer, 3-Fluoro-2-(trifluoromethyl)benzonitrile, presents a unique substitution pattern that influences the molecule's reactivity and potential interactions within a biological system. This guide will explore the nuances of this specific building block, providing a foundational understanding for its application in the synthesis of next-generation pharmaceuticals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development.
Table 1: Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)benzonitrile
| Property | Value | Source |
| CAS Number | 261951-81-9 | [1][4] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Appearance | Typically a colorless to light-colored liquid or solid | [5] |
| Purity | ≥95% | [6] |
Note: Some physical properties such as boiling point, melting point, and density may vary depending on the purity and are not consistently reported across public sources.
Spectroscopic Data
While comprehensive, publicly available spectroscopic data for 3-Fluoro-2-(trifluoromethyl)benzonitrile is limited, general characteristics for related fluorinated benzonitriles can provide insight into expected spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons would exhibit complex splitting patterns due to H-F and H-H coupling.
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¹³C NMR: The carbon spectrum would show the characteristic shifts for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon, with C-F coupling being a key feature.
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¹⁹F NMR: Two distinct signals would be expected, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.
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-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C≡N stretch of the nitrile group, C-F stretching vibrations, and aromatic C-H and C=C stretching.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Mechanistic Considerations
A common approach for the synthesis of trifluoromethylated aromatic compounds involves the use of pre-fluorinated starting materials. For instance, a plausible route could involve the cyanation of a corresponding bromo- or iodo-substituted 2-fluoro-6-(trifluoromethyl)benzene. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for such transformations, though modern palladium-catalyzed cyanation reactions often offer milder conditions and broader substrate scope.[7]
Caption: Plausible synthetic route to 3-Fluoro-2-(trifluoromethyl)benzonitrile.
The reaction mechanism for a palladium-catalyzed cyanation typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated benzonitriles are valuable building blocks in the pharmaceutical industry.[8] The unique electronic properties of 3-Fluoro-2-(trifluoromethyl)benzonitrile make it an attractive starting material for the synthesis of complex molecules with potential therapeutic activity. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of chemical scaffolds.
While specific examples of marketed drugs derived directly from 3-Fluoro-2-(trifluoromethyl)benzonitrile are not prominent in the public domain, its isomers are key intermediates in the synthesis of various pharmaceuticals. For example, related structures are found in kinase inhibitors, highlighting the importance of this class of compounds in oncology and inflammation research. The trifluoromethyl group can enhance metabolic stability and improve cell membrane permeability, while the fluorine atom can modulate pKa and conformational preferences, all of which are critical parameters in drug design.[2][3]
Caption: Role of 3-Fluoro-2-(trifluoromethyl)benzonitrile in a drug discovery workflow.
Experimental Protocols: General Handling and Reaction Procedures
Given the reactive nature of the nitrile group and the potential hazards associated with fluorinated compounds, proper handling and experimental setup are crucial.
General Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Illustrative Reaction: Nucleophilic Aromatic Substitution
While a specific protocol for this compound is not provided, a general procedure for a nucleophilic aromatic substitution reaction, a common transformation for fluorinated aromatics, is outlined below. The reactivity of the fluorine atom will be influenced by the electron-withdrawing trifluoromethyl and nitrile groups.
Step-by-Step Methodology:
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-Fluoro-2-(trifluoromethyl)benzonitrile in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the desired nucleophile and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
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Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
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Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. The following information is based on available safety data sheets for 3-Fluoro-2-(trifluoromethyl)benzonitrile.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
Source:[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
3-Fluoro-2-(trifluoromethyl)benzonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a strategic advantage for introducing fluorine and a trifluoromethyl group into target molecules, thereby enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. While detailed synthetic and application data for this specific isomer are not as prevalent as for its regioisomers, the foundational principles of fluorinated compound chemistry provide a strong basis for its effective utilization. As research in this area continues to grow, the demand for and documentation of such specialized fluorinated intermediates are expected to increase, further solidifying their role in the development of novel therapeutics.
References
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Bis(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 5. 3-Fluoro-2-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]
- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 9. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]
